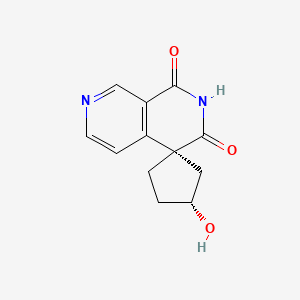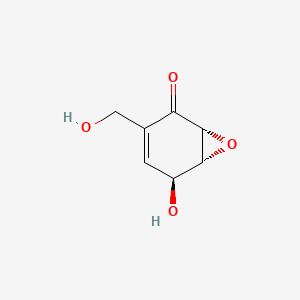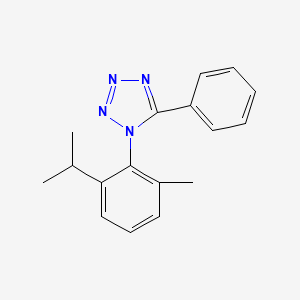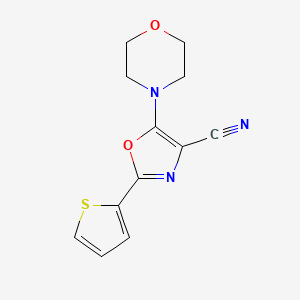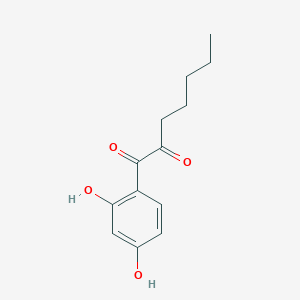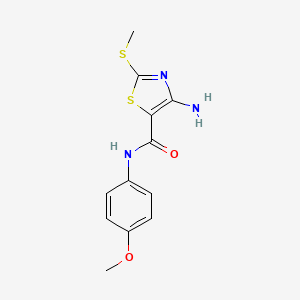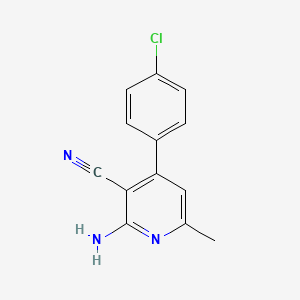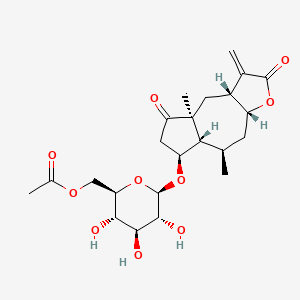
Paucin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paucin is a sesquiterpene lactone.
科学的研究の応用
Antibacterial Activities
Paucin, known as a pseudoguaianolide glucoside, has been identified for its notable antibacterial properties. Research by Ding et al. (2021) detailed the biosynthesis of Paulomycins (PAUs), compounds related to Paucin, emphasizing their antibacterial activities against Gram-positive bacteria. They explored the biosynthetic mechanism of PAUs, offering insights into potential structural modifications to enhance bioactivity or stability (Ding et al., 2021).
Structural Analysis
Cox and Sim (1977) conducted an X-ray crystallographic analysis of Paucin monohydrate. Their study provided a detailed description of Paucin’s structure, including the twist-boat conformation of the sesquiterpenoid cycloheptane ring and the half-chair and envelope conformations of the cyclopentanone and α-methylene γ-lactone rings, respectively (Cox & Sim, 1977).
Cytotoxic Properties
Paucin, alongside another compound, Odoratin, was identified for its cytotoxic activity against human epidermoid carcinoma and lymphocytic leukemia in a study by Hoffmann et al. (1978). This highlights Paucin's potential role in cancer research and therapy (Hoffmann et al., 1978).
Biosynthetic Gene Cluster Analysis
Li et al. (2015) conducted a study on the paulomycin biosynthetic gene cluster in Streptomyces paulus NRRL 8115, relevant to Paucin. They proposed a convergent biosynthetic model for paulomycin, which could provide valuable insights for future investigations in the field of antibiotic production and modification (Li et al., 2015).
特性
CAS番号 |
26836-43-1 |
|---|---|
製品名 |
Paucin |
分子式 |
C23H32O10 |
分子量 |
468.5 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6R)-6-[[(3aR,5R,5aS,6S,8aS,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-6-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H32O10/c1-9-5-13-12(10(2)21(29)31-13)7-23(4)16(25)6-14(17(9)23)32-22-20(28)19(27)18(26)15(33-22)8-30-11(3)24/h9,12-15,17-20,22,26-28H,2,5-8H2,1,3-4H3/t9-,12-,13-,14+,15-,17-,18-,19+,20-,22-,23-/m1/s1 |
InChIキー |
GUDGKGBWXIZDPA-ZOWPBZTMSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](CC3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
正規SMILES |
CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
その他のCAS番号 |
26836-43-1 |
同義語 |
paucin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



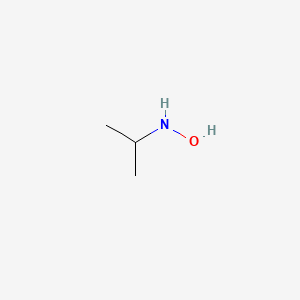
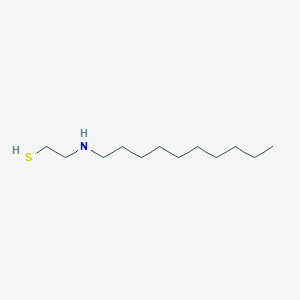
![(1S,2S,6S,11S,14S,15R,18R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1201806.png)
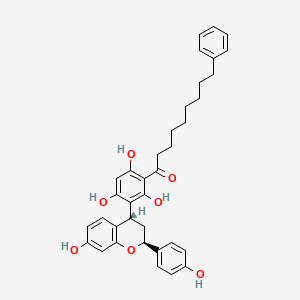
![Manganese, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1201809.png)
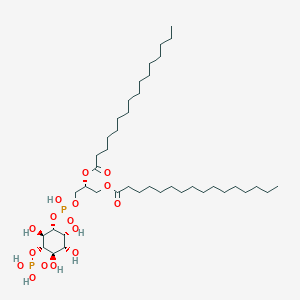
![2-[[4-(2-furanylmethyl)-5-methyl-1,2,4-triazol-3-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1201813.png)
